molecular formula C6H5BF3NO2 B1356657 (6-(Trifluoromethyl)pyridin-2-yl)boronic acid CAS No. 1162257-61-5

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Cat. No.: B1356657
CAS No.: 1162257-61-5
M. Wt: 190.92 g/mol
InChI Key: MPRJCLNUBHVSPK-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid is a chemical compound with the molecular formula C6H5BF3NO2. It is an important intermediate used in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs . This compound is known for its versatility and reactivity, making it a valuable tool in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Organic solvents like toluene, ethanol, or dichloromethane are commonly used.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic acids. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions . Additionally, its ability to form stable complexes with biological molecules makes it a valuable tool in medicinal chemistry and drug development .

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRJCLNUBHVSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590546
Record name [6-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162257-61-5
Record name B-[6-(Trifluoromethyl)-2-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162257-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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